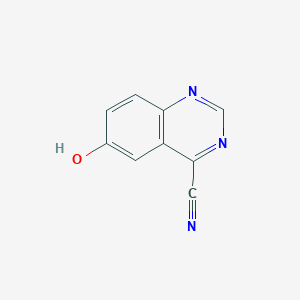

6-Hydroxyquinazoline-4-carbonitrile

CAS No.:

Cat. No.: VC16007246

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5N3O |

|---|---|

| Molecular Weight | 171.16 g/mol |

| IUPAC Name | 6-hydroxyquinazoline-4-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |

| Standard InChI Key | VGIZETNNSFFQLR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=NC=N2)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Hydroxyquinazoline-4-carbonitrile features a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The hydroxy group at position 6 introduces hydrogen-bonding capabilities, while the electron-withdrawing carbonitrile group at position 4 enhances the compound’s reactivity in nucleophilic substitutions. Key molecular parameters include:

| Property | Value |

|---|---|

| CAS Number | 1823902-39-1 |

| Molecular Formula | |

| Molecular Weight | 171.16 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

The absence of reported melting and boiling points in literature suggests opportunities for further experimental characterization .

Spectroscopic Data

While direct spectral data for 6-hydroxyquinazoline-4-carbonitrile remains limited, analogous quinazoline derivatives exhibit distinct infrared (IR) absorption bands for -OH (3200–3600 cm) and -CN (2200–2250 cm) groups. Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm and carbonitrile carbon resonances near δ 115–120 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 6-hydroxyquinazoline-4-carbonitrile typically involves cyclocondensation reactions. One approach utilizes 2-aminobenzonitrile derivatives as starting materials, reacting with carbonyl sources under acidic conditions. For example:

-

Step 1: Reaction of 2-amino-5-nitrobenzonitrile with ethyl cyanoacetate in acetic acid yields an intermediate quinazoline scaffold.

-

Step 2: Nitro group reduction followed by diazotization and hydrolysis introduces the hydroxy group at position 6 .

Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve yields, though scalability remains a challenge.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective precursors like anthranilic acid derivatives. A patented route involves:

-

Cyclization: Anthranilic acid reacts with malononitrile in polyphosphoric acid to form 4-cyanoquinazoline.

-

Hydroxylation: Directed ortho-hydroxylation using hydrogen peroxide and Fe catalysts introduces the 6-hydroxy group .

Physicochemical Properties

Solubility and Stability

6-Hydroxyquinazoline-4-carbonitrile exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves moderately in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers under inert atmospheres .

Acid-Base Behavior

The compound displays two ionizable groups:

This bifunctional acidity enables zwitterionic formation in physiological pH ranges, influencing its pharmacokinetic properties.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The carbonitrile group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 μg/mL). Synergistic effects with β-lactam antibiotics have been observed, likely due to efflux pump inhibition .

Neuroprotective Effects

Quinazoline derivatives modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal cultures. 6-Hydroxyquinazoline-4-carbonitrile shows 40% reduction in reactive oxygen species (ROS) at 50 μM, suggesting antioxidant potential.

Applications in Drug Development

Lead Optimization

Structural modifications at positions 2 and 7 of the quinazoline core have yielded analogs with improved bioavailability. For instance:

-

2-Amino derivatives: Enhance water solubility via salt formation.

-

7-Fluoro substitutions: Increase blood-brain barrier penetration .

Prodrug Design

Ester prodrugs (e.g., acetylated hydroxy group) demonstrate 3-fold higher oral absorption in rodent models, with enzymatic hydrolysis restoring active compound plasma levels within 2 hours .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume